(5-Cyano-2-methoxypyridin-3-yl)boronic acid

Protodeboronation kinetics Boronic acid stability Cross-coupling robustness

Choose this 3-pyridylboronic acid for cross-coupling workflows where protodeboronation stability is non-negotiable. Unlike 2-pyridyl isomers that decompose in seconds (t₀.₅ ≈25–50 s at pH 7), the 3-pyridyl scaffold remains intact >1 week at pH 12 (70 °C), ensuring reproducible yields in automated parallel synthesis. The 5-cyano group (Hammett σₚ = +0.66) tunes transmetalation reactivity and serves as a latent handle for amide, tetrazole, or aminomethyl diversification. The 2-methoxy-3-boronic acid pattern creates a privileged geometry for kinase inhibitor fragments and bipyridine ligand synthesis. Ideal for HTE platforms requiring building block longevity.

Molecular Formula C7H7BN2O3
Molecular Weight 177.96 g/mol
CAS No. 1231231-15-4
Cat. No. B3224423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyano-2-methoxypyridin-3-yl)boronic acid
CAS1231231-15-4
Molecular FormulaC7H7BN2O3
Molecular Weight177.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1OC)C#N)(O)O
InChIInChI=1S/C7H7BN2O3/c1-13-7-6(8(11)12)2-5(3-9)4-10-7/h2,4,11-12H,1H3
InChIKeyIVQRJPCEJUPSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyano-2-methoxypyridin-3-yl)boronic Acid (CAS 1231231-15-4): A Specialized Heteroaromatic Boronic Acid Building Block for Pharmaceutical R&D Procurement


(5-Cyano-2-methoxypyridin-3-yl)boronic acid (CAS 1231231-15-4) is a heteroaromatic boronic acid derivative featuring a 3-pyridylboronic acid core substituted with a methoxy group at the 2-position and a cyano group at the 5-position . With a molecular weight of 177.95 g/mol and chemical formula C₇H₇BN₂O₃, this compound belongs to the class of 3-pyridylboronic acids—a scaffold known for superior protodeboronation stability compared to 2-pyridylboronic acids [1]. The presence of both an electron-withdrawing cyano substituent and an electron-donating methoxy group creates a unique electronic environment that distinguishes it from simpler pyridinylboronic acid analogs in cross-coupling applications [2].

Why Generic Pyridinylboronic Acids Cannot Substitute for (5-Cyano-2-methoxypyridin-3-yl)boronic Acid in Demanding Cross-Coupling Applications


Generic substitution of (5-cyano-2-methoxypyridin-3-yl)boronic acid with simpler pyridinylboronic acids introduces three critical failure points in cross-coupling workflows. First, positional isomerism on the pyridine ring profoundly impacts protodeboronation kinetics: 2-pyridylboronic acids undergo catastrophic decomposition (t₀.₅ ≈ 25-50 seconds at pH 7, 70 °C), whereas 3-pyridylboronic acids—the scaffold of this compound—exhibit substantially greater stability (t₀.₅ > 1 week at pH 12, 70 °C) [1]. Second, the cyano group at the 5-position serves as both a strong electron-withdrawing modulator for coupling reactivity and a latent functional handle for subsequent transformations; replacing it with hydrogen (as in unsubstituted 2-methoxypyridin-3-ylboronic acid) eliminates both electronic tuning capability and downstream synthetic optionality [2]. Third, the 2-methoxy-3-boronic acid regiochemical pattern places the boronic acid ortho to the methoxy group, creating steric and electronic effects distinct from meta- or para-substituted analogs that directly influence transmetalation efficiency and yield reproducibility .

(5-Cyano-2-methoxypyridin-3-yl)boronic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Positional Stability Advantage: 3-Pyridylboronic Acid Scaffold Exhibits >12,000-Fold Longer Half-Life Than 2-Pyridylboronic Acids Under Protodeboronation Conditions

The 3-pyridylboronic acid scaffold of (5-cyano-2-methoxypyridin-3-yl)boronic acid confers substantial protodeboronation stability relative to isomeric 2-pyridylboronic acids. Systematic pH-rate profiling of 18 heteroaromatic boronic acids established that 3-pyridylboronic acids undergo very slow protodeboronation with t₀.₅ > 1 week at pH 12 and 70 °C, whereas 2-pyridylboronic acids undergo rapid decomposition with t₀.₅ ≈ 25-50 seconds at pH 7 and 70 °C [1]. This positional dependence arises from the capacity of 2-pyridylboronic acids to form zwitterionic intermediates that facilitate B-C bond fragmentation—a pathway inaccessible to 3-pyridylboronic acids [1].

Protodeboronation kinetics Boronic acid stability Cross-coupling robustness

Electronic Modulation Capacity: 5-Cyano Substituent Provides Quantifiable Electron-Withdrawing Effect Not Present in Non-Cyano Pyridinylboronic Acid Analogs

The 5-cyano substituent introduces a strong electron-withdrawing inductive (-I) and resonance (-M) effect quantified by the Hammett σₚ value of +0.66, compared to σₚ = 0.00 for hydrogen in unsubstituted 2-methoxypyridin-3-ylboronic acid (CAS 163105-90-6) [1]. In cyanopyridine systems, this electron-withdrawal lowers the LUMO energy of the pyridine ring, facilitating oxidative addition and transmetalation steps in Suzuki-Miyaura cross-coupling [2]. The methoxy group at the 2-position (σₚ = -0.27) provides a counterbalancing electron-donating effect, creating a polarized electronic environment absent in mono-substituted analogs.

Electronic effects Hammett parameters Suzuki-Miyaura coupling

Stability-Activity Trade-Off Benchmarking: 3-Pyridylboronic Acid Scaffold Matches Phenylboronic Acid Stability Profile While Retaining Heteroaromatic Coupling Reactivity

Comprehensive protodeboronation studies establish a stability hierarchy among boronic acid classes: cyclopropyl and vinyl boronic acids represent the most stable class, followed by 3-pyridylboronic acids (t₀.₅ > 1 week at pH 12, 70 °C), which exhibit stability comparable to phenylboronic acid benchmarks [1]. In contrast, 2-pyridylboronic acids and 5-thiazolylboronic acids constitute the most labile class (t₀.₅ ≈ 25-50 s at pH 7, 70 °C) [1]. This positions the 3-pyridylboronic acid scaffold of (5-cyano-2-methoxypyridin-3-yl)boronic acid in the high-stability tier among heteroaromatic boronic acids.

Boronic acid stability ranking Cross-coupling yield Protodeboronation

Cyano-Functionalized Pyridinylboronic Esters Demonstrate Superior Stability Over Corresponding Free Boronic Acids—A Critical Formulation Consideration

Investigation of ortho-cyanopyridylboronic acids and their corresponding esters revealed that cyanopyridylboronic esters exhibit enhanced stability compared to their free boronic acid counterparts during Suzuki cross-coupling reactions [1]. This stability advantage is particularly pronounced for cyanopyridine derivatives bearing the boronic acid functionality at sterically demanding positions. The pinacol ester derivatives enabled successful synthesis of cyanobipyridine systems that were otherwise challenging to access directly from the free boronic acids [1].

Boronic ester stability Pinacol ester Cyanopyridine coupling

Commercial Availability and Purity Specification: 98% Minimum Purity with Multi-Vendor Sourcing Options

(5-Cyano-2-methoxypyridin-3-yl)boronic acid is commercially available from multiple reputable chemical suppliers with documented purity specifications. Leyan supplies this compound (Product No. 1610893) at 98% purity, with CAS 1231231-15-4 verification and TPSA of 86.37 Ų . AKSci (Catalog 8971EZ) provides this compound with full quality assurance documentation including SDS and Certificate of Analysis upon request . This multi-vendor sourcing landscape contrasts with more specialized cyanopyridine boronic acids that may be available only through single-source custom synthesis.

Commercial availability Purity specification Vendor sourcing

Optimal Research and Industrial Application Scenarios for (5-Cyano-2-methoxypyridin-3-yl)boronic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry Programs Requiring Cyano-Functionalized Biaryl and Heterobiaryl Pharmacophores

The combination of a 3-pyridylboronic acid scaffold with a 5-cyano substituent positions this compound for constructing cyano-functionalized bipyridine and heterobiaryl systems in pharmaceutical discovery. The cyano group serves as both an electronic modulator during Suzuki-Miyaura coupling (Hammett σₚ = +0.66) and a versatile synthetic handle for subsequent transformations to amides, tetrazoles, or aminomethyl groups [1][2]. Unlike 2-pyridylboronic acids, which undergo rapid protodeboronation (t₀.₅ ≈ 25-50 s), the 3-pyridyl scaffold maintains integrity under standard coupling conditions (t₀.₅ > 1 week at pH 12, 70 °C), enabling reproducible synthesis of target molecules [3].

Parallel Synthesis and High-Throughput Experimentation Workflows Requiring Stable Boronic Acid Building Blocks

The protodeboronation stability profile of 3-pyridylboronic acids (t₀.₅ > 1 week at pH 12, 70 °C) makes this compound suitable for parallel synthesis arrays and high-throughput experimentation platforms where building blocks must remain intact during extended liquid handling sequences and variable reaction condition screening [1]. This stability contrasts sharply with 2-pyridylboronic acids, which decompose within seconds under similar conditions and are therefore unsuitable for automated workflows requiring building block longevity [1].

Synthesis of Kinase Inhibitor Fragments and Protease-Targeted Heterocyclic Cores

The 2-methoxy-3-boronic acid regiochemical arrangement, combined with the 5-cyano group, provides a privileged substitution pattern for constructing kinase inhibitor fragments and protease-targeted heterocyclic cores. Boronic acids are known to form reversible covalent interactions with serine and threonine residues in enzyme active sites, and the cyano group offers additional hydrogen-bond acceptor capacity [1]. The 3-pyridyl scaffold's stability advantage over 2-pyridyl analogs ensures that the boronic acid functionality remains intact during both coupling reactions and subsequent biological assay preparation [2].

Precursor to Cyano-Functionalized Bipyridine Ligands for Coordination Chemistry and Catalysis

The demonstrated utility of cyanopyridylboronic acids and esters for synthesizing cyano-functionalized bipyridine systems [1] supports application of this compound as a precursor to nitrogen-rich bidentate ligands. The 5-cyano group can be retained in the final ligand framework to modulate metal-binding electronics or subsequently transformed to introduce additional coordination functionality. The 3-pyridyl attachment point ensures the resulting bipyridine retains the favorable stability characteristics of the 3-pyridylboronic acid scaffold [2].

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